molecular formula C17H24Cl2O3 B3061291 Dichlorprop-p-2-ethylhexyl CAS No. 865363-39-9

Dichlorprop-p-2-ethylhexyl

Cat. No.: B3061291
CAS No.: 865363-39-9
M. Wt: 347.3 g/mol
InChI Key: CEEDFYRUPAWDOU-PZORYLMUSA-N
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Description

Dichlorprop-P-2-ethylhexyl ester is the 2-ethylhexyl ester of the R-enantiomer of dichlorprop, functioning as a selective and systemic auxin-type compound . Its primary mechanism of action involves mimicking natural plant auxins, leading to increased cell wall plasticity, protein biosynthesis, and ethylene production . This results in uncontrolled growth in susceptible plants, making it effective for research into herbicide action . As a plant growth regulator, it is highly effective in studies focused on preventing premature fruit drop and increasing fruit size in citrus crops such as oranges, lemons, and grapefruit . In laboratory settings, this compound has shown significant potential for promoting adventitious root formation in micropropagation and in vitro studies, particularly with challenging woody species like poplar, where it can induce more abundant rooting than its hydrolyzed form . The compound is a colorless to pale yellow liquid with low water solubility and high lipophilicity (log P = 3.81), properties that influence its formulation and environmental fate . It is readily biodegradable in soil systems with a typical aerobic DT₅₀ of 1.1 days but may be more persistent in aquatic environments . Researchers should note that it is classified as a skin sensitizer and eye irritant; appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat is required during handling . This product is strictly for research use in laboratory and agricultural science applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2O3/c1-4-6-7-13(5-2)11-21-17(20)12(3)22-16-9-8-14(18)10-15(16)19/h8-10,12-13H,4-7,11H2,1-3H3/t12-,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEDFYRUPAWDOU-PZORYLMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC(=O)[C@@H](C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274192
Record name Dichlorprop-P-2-ethylhexyl
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Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865363-39-9
Record name Dichlorprop-p-2-ethylhexyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorprop-P-2-ethylhexyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(2,4-DICHLOROPHENOXY)PROPIONIC ACID, 2-ETHYLHEXYL ESTER
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLORPROP-P-2-ETHYLHEXYL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis, Manufacturing, and Impurity Profiles in Research

Technical Material Specifications and Purity Assessment for Research Batches

The technical grade of Dichlorprop-p-2-ethylhexyl is a liquid that appears dark brown. regulations.gov For research and commercial purposes, its purity and the composition of its technical material are defined by specific parameters. The minimum purity of the active substance is typically high, with European Union dossiers specifying a minimum of 920 g/kg. herts.ac.uk Similarly, a technical product available in the United States lists the active ingredient, (+)-(R)-2-(2,4-dichlorophenoxy)propionic acid, 2-ethylhexyl ester, at a concentration of 92.0%, which corresponds to a 2,4-DP-p acid equivalent of 62.3% by weight. epa.gov

Purity assessment for research batches involves various analytical methods. One such method determines the residues of this compound and its metabolites in soil by extracting the compounds and analyzing them using Gas Chromatography/Mass Spectrometry (GC/MS). epa.govepa.gov For the active substance itself, an average recovery value between 60% and 120% is considered acceptable in these analytical procedures. epa.gov

A peer review by the European Food Safety Authority (EFSA) noted that the proposed specification for dichlorprop-p (B76475) is based on data from industrial-scale production. researchgate.net Research batches used in toxicological and ecotoxicological assessments must support these proposed specifications. researchgate.net One data evaluation report for a research batch documented a purity of 93.1% wt/wt. regulations.gov

Interactive Table: Technical Specifications of this compound

ParameterSpecificationSource
Minimum Purity (EU)920 g/kg herts.ac.uk
Active Ingredient (US Product)92.0% epa.gov
2,4-DP-p Acid Equivalent62.3% by weight epa.gov
AppearanceDark brown liquid regulations.gov
Purity of a Research Batch93.1% wt/wt regulations.gov

Identification and Research into Relevant Impurities

The manufacturing process of this compound can lead to the formation of several impurities, which are closely monitored and regulated due to their potential environmental and health significance.

2,4-Dichlorophenol (B122985) Formation and Significance

A key impurity associated with this compound is 2,4-dichlorophenol. herts.ac.ukresearchgate.net This compound can be formed during the synthesis of the parent compound. who.int Regulatory limits are set for its presence in the technical material. According to EU dossiers, the maximum content of 2,4-dichlorophenol is less than 3.0 g/kg. herts.ac.uk An updated peer review considered 2,4-dichlorophenol a relevant impurity with a proposed maximum content of 5 g/kg. researchgate.net The presence of free phenols is limited to prevent potential tainting of nearby crops and foodstuffs. fao.org Analytical methods have been developed to extract and quantify 2,4-dichlorophenol residues from environmental matrices like soil. epa.govepa.gov

Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) Assessment

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are recognized as potential trace contaminants in chlorophenoxy herbicides. nih.gov Their formation can occur during the manufacturing process, particularly under certain temperature and alkaline conditions. who.int

For this compound, PCDDs and PCDFs are considered relevant impurities. researchgate.net Regulatory specifications mandate stringent control over their levels. The EU dossier specifies a maximum limit for dioxins and furans of less than 0.01 mg/kg. herts.ac.uk This is often expressed as the sum of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) toxic equivalents (TEQs). researchgate.net Modern production methods for dichlorprop-p are designed to preclude the formation of dioxins, and a key part of the specification is that the production is "dioxin-free". apvma.gov.au

Interactive Table: Key Impurities in this compound

ImpurityRegulatory Limit/StatusSignificanceSource
2,4-Dichlorophenol< 3.0 g/kg (EU Dossier)Precursor and potential contaminant herts.ac.uk
< 5 g/kg (Proposed)Monitored to prevent crop tainting researchgate.netfao.org
PCDDs and PCDFs< 0.01 mg/kg (as TEQs)Potentially toxic manufacturing byproducts herts.ac.ukresearchgate.net
"Dioxin-free" productionModern methods aim to prevent formation apvma.gov.au

Elucidation of Mechanism of Action and Physiological Effects in Plant Systems

Auxinic Activity and Plant Growth Regulation Pathways

Dichlorprop-p-2-ethylhexyl is the 2-ethylhexyl ester form of Dichlorprop-P (B76475). mdpi.com Dichlorprop-P, the (R)-(+) enantiomer of dichlorprop (B359615), is classified as a synthetic auxin, a group of compounds that mimic the effects of the natural plant hormone auxin. mdpi.comcanada.ca As a phenoxy herbicide, it functions as a growth regulator, capable of disrupting the normal hormonal balance and protein synthesis within susceptible plants, which leads to a range of growth abnormalities. canada.caumn.edu While the parent compound, Dichlorprop-P, is primarily used as a selective herbicide to control broadleaf weeds, the ester form, this compound, is utilized as a plant growth regulator, for instance, to enhance the fruit size of citrus. mdpi.comresearchgate.net Its mechanism involves inducing rapid, uncontrolled growth in broadleaf plants, ultimately leading to their death. canada.ca The physiological effects are a direct result of its activity as an auxin analog, which plays a crucial role in regulating essential plant processes such as organogenesis and pattern formation. mdpi.com

Cellular and Tissue-Level Responses: Cell Division and Vascular Alterations

At the cellular level, the active form of the compound, Dichlorprop-P, is believed to increase cell wall plasticity, stimulate the biosynthesis of proteins, and elevate the production of ethylene. wikipedia.org This cascade of events leads to abnormal and uncontrolled cell division and elongation, particularly in tissues that are actively growing. wikipedia.org The resulting excessive growth damages the plant's vascular tissue, disrupting the transport of water and nutrients. wikipedia.org

Observable tissue-level responses in susceptible plants include a variety of growth malformations. One of the initial symptoms is epinasty, which is the twisting and bending of petioles and stems. umn.edu In severe cases, leaves may lie flat on the ground within hours of exposure. umn.edu Other documented responses include the fusion of petioles, a symptom sometimes referred to as "celery stalking," and the malformation of new leaves, which may exhibit wrinkled margins, parallel veins, or strapping (becoming narrow and elongated). umn.edu Conversely, under controlled application as a plant growth regulator, the compound can stimulate desired responses, such as the formation of primary and lateral roots. mdpi.com

Ester Prodrug Conversion and Active Auxin Release within Plant Tissues

This compound functions as a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active form within the plant tissues. mdpi.com This prodrug strategy enhances the compound's stability and facilitates its absorption through the plant cuticle. mdpi.com Once inside the plant, the ester is converted, ensuring a controlled release of the biologically active auxin, Dichlorprop-P acid. mdpi.comapvma.gov.au This conversion is critical, as research indicates that this compound is almost completely metabolized shortly after entering the plant, with the observed physiological effects being attributed to the local activity of the released Dichlorprop-P. mdpi.com

The activation of the this compound prodrug occurs through enzymatic hydrolysis. apvma.gov.au Plant esterase enzymes cleave the ester bond, releasing the active herbicide, Dichlorprop-P acid, and 2-ethylhexanol. apvma.gov.aunih.gov Studies have confirmed that the major product of the hydrolysis of this compound is its corresponding acid. apvma.gov.au This rapid conversion is evident in residue analyses of treated plants, where the parent ester is often undetectable. mdpi.com For example, in mature wheat straw, this compound could not be detected, while its active acid form was the primary identified component. mdpi.com

The rate and extent of metabolic activation and distribution of this compound can vary between different plant species. This species-specific difference in metabolism contributes to the compound's selectivity as a herbicide.

A study investigating the metabolism of radiolabeled this compound in field-grown wheat and orange trees provided insight into its fate in different species. The analysis of mature wheat straw showed a complete absence of the parent ester. The primary metabolite was the active Dichlorprop-P acid, alongside other breakdown products. mdpi.com

Table 1: Metabolic Breakdown Products of this compound in Mature Wheat Straw

CompoundPercentage of Recovered Radioactivity
Dichlorprop-P (DCP-P)18.7%
2-(2,5-dichloro-4-hydroxyphenoxy)propanoic acid5.3%
2,4-dichlorophenol (B122985)1.8%
This compoundNot Detected

Data sourced from a study on the metabolism of [14C] ring-labeled DCPE in field-grown wheat. mdpi.com

Phytotoxicological Responses in Susceptible Plant Biotypes

Common symptoms of phytotoxicity in susceptible plants include:

Epinasty: Twisting and curling of stems and leaf petioles. umn.edu

Leaf Malformation: New leaves may be misshapen, with wrinkled edges or abnormal vein patterns. umn.edu

Vascular Tissue Damage: Uncontrolled cell growth leads to crushing and blockage of the phloem and xylem. wikipedia.org

These responses are most pronounced in tissues undergoing active cell division and growth, which explains the compound's efficacy against young, actively growing weeds. wikipedia.org

Induction of Morphological Aberrations: Stem and Leaf Malformations

The application of this compound to plants can lead to significant morphological changes in their stems and leaves. Research has shown that in poplar (Populus x canadensis), treatment with 1 µM of this compound induced epinasty, a condition characterized by the downward bending of leaves due to the more rapid growth of the upper side of the petiole. ihc2022.org This response is a classic symptom of exposure to high concentrations of auxins or auxin-like substances.

In addition to leaf malformations, the compound's influence on cell division and elongation can lead to other stem abnormalities. While detailed research on stem-specific malformations induced by this compound is specific, the general mechanism of action of dichlorprop suggests that the uncontrolled cell growth can lead to twisting and swelling of stems. The disruption of normal vascular tissue development can further contribute to these morphological aberrations.

Plant Species Concentration of this compound Observed Morphological Aberrations Source
Populus x canadensis1 µMEpinasty (downward bending of leaves), excessive adventitious rooting throughout the shoot, including on the leaves. ihc2022.org

Modulation of Root Development and Architecture

This compound has a profound effect on root development, primarily through its conversion to the active auxin, dichlorprop-p. Studies on poplar (Populus x canadensis) have demonstrated that this compound is a potent inducer of adventitious and lateral roots.

In vitro studies have shown that this compound displays a stronger root-inducing effect than its active form, DCP, particularly at lower concentrations. mdpi.comnih.govresearchgate.net This enhanced efficacy is attributed to its rapid uptake and systemic distribution. nih.govresearchgate.net At a concentration of 1 µM, both this compound and DCP induced abundant aerial root formation, a phenomenon not typically observed with traditional auxin treatments in poplar. mdpi.comnih.gov These aerial roots appeared not only at the base but also in the middle sections of the plant shoots. mdpi.com

The following table summarizes the effects of different concentrations of this compound on root development in Populus x canadensis after 25 days of in vitro culture.

Treatment Number of Adventitious Roots Number of Lateral Roots Average Adventitious Root Length (cm) Observations
Control4.677.04--
0.01 µM DCPE---Stimulated formation of adventitious and lateral roots.
0.1 µM DCPE---Stimulated formation of adventitious and lateral roots, with a maximum number of lateral roots observed at this concentration.
1 µM DCPEPronounced effect, quantification impossiblePronounced effect, quantification impossible-Induced abundant aerial root development on basal and middle sections of the plant.

Data synthesized from research on Populus x canadensis. mdpi.com

Even short exposure times to this compound can have a significant impact on root development. A pulsed treatment of 0.1 µM for just 4 hours was sufficient to induce root formation on the entire shoot of poplar. ihc2022.org In Robinia pseudoacacia, a 1-hour pulsed treatment with 5 µM this compound resulted in the best rooting, while continuous application led to excessive callus formation. ihc2022.org This highlights the compound's potent ability to modulate root architecture.

Environmental Fate and Behavior: Advanced Studies

Degradation and Transformation Pathways in Environmental Compartments

Dichlorprop-p-2-ethylhexyl is an ester that is susceptible to degradation upon entering the environment. The primary transformation pathway is the cleavage of the ester bond, which releases the biologically active parent compound, Dichlorprop-p (B76475), and 2-ethylhexanol. The rate and nature of this degradation are highly dependent on the specific environmental setting, including soil, water, and biological systems.

The hydrolysis of this compound to Dichlorprop-p is the most significant initial degradation step. Studies indicate that this process involves both abiotic chemical reactions and biotic or matrix-catalyzed contributions. In sterile aqueous media under neutral to acidic conditions, the ester shows resistance to hydrolysis apvma.gov.au. However, the rate accelerates significantly in the presence of soil, indicating that soil components, including microorganisms, play a crucial role in catalyzing this reaction apvma.gov.au.

The soil environment profoundly influences the hydrolytic fate of this compound. The ester is rapidly hydrolyzed to Dichlorprop-p acid in moist soil conditions typical of agricultural areas apvma.gov.au. This rapid conversion suggests that the environmental exposure from the ester form is limited in terrestrial environments apvma.gov.au. The presence of a soil matrix, with its inherent microbial activity and chemical properties, facilitates the cleavage of the ester bond much more effectively than in sterile water alone apvma.gov.au. Consequently, detailed studies on the metabolism of the ester in laboratory soils are often bypassed in favor of focusing on the fate of the more persistent acid metabolite apvma.gov.au.

In aquatic environments, pH is a critical factor controlling the rate of abiotic hydrolysis. This compound demonstrates stability under neutral to acidic sterile conditions but hydrolyzes more readily under alkaline conditions. For instance, in a pH 9 buffer solution, the major degradation product observed after 30 days was Dichlorprop-p acid apvma.gov.au. The persistence of the ester in natural water is expected to be short, with data for phenoxy esters in general showing half-lives of less than a week under typical environmental conditions apvma.gov.au. The rapid conversion is also observed in water-sediment systems, where the half-life (DT50) for the hydrolysis of the ester to Dichlorprop-p is estimated to be between 0.17 and 0.3 days researchgate.net.

Interactive Table: Hydrolytic Fate of this compound

ConditionRate of HydrolysisPrimary ProductHalf-Life (DT50)
Sterile Water (Neutral to Acidic) Slow / Resistant-Not specified
Sterile Water (pH 9) AcceleratedDichlorprop-p acid>30 days for full degradation
Moist Agricultural Soil RapidDichlorprop-p acid< 1 week
Water-Sediment System RapidDichlorprop-p acid0.17–0.3 days

Phototransformation, or degradation by sunlight, can be a significant fate process for some chemical compounds in surface waters. However, specific experimental studies on the photolysis of this compound were not available in the reviewed literature apvma.gov.au. While its parent acid, Dichlorprop-p, may undergo photolysis, the direct contribution of this pathway to the degradation of the ester form in aqueous environments has not been quantified.

The primary route of transformation for this compound in the terrestrial environment is biotransformation herts.ac.uk. The rapid hydrolysis of the ester to its acid form in soil is largely a biologically mediated process, driven by the enzymatic activity of soil microorganisms apvma.gov.audntb.gov.ua. Once Dichlorprop-p is formed, it is further degraded by soil microbes. The major metabolites identified from the degradation of Dichlorprop-p in soil are 2,4-dichlorophenol (B122985) and 2,4-dichloroanisole (B165449) researchgate.netepa.gov. Dichlorprop-p itself is considered to have low to moderate persistence in soil laboratory incubations under aerobic conditions researchgate.net.

This compound is designed for efficient uptake by plants due to its greater lipophilicity compared to its acid form, which facilitates penetration of the waxy cuticle mdpi.com. Following absorption into the plant, it undergoes rapid metabolic transformation. Research indicates that the ester is almost completely converted to the active Dichlorprop-p (DCP) form shortly after entering plant tissues mdpi.com. This conversion is so efficient that the ester form (DCPE) itself is often undetectable within the plant mdpi.com. The observed physiological effects, such as growth regulation, are therefore attributed primarily to the local activity of the metabolically formed Dichlorprop-p mdpi.com.

Hydrolysis Kinetics (Abiotic and Biotic Contributions)

Identification and Persistence Profiling of Environmental Metabolites

In environmental systems, this compound undergoes transformation into its active acid form, Dichlorprop-p. Subsequently, Dichlorprop-p degrades into several metabolites. Laboratory studies on soil incubations under aerobic conditions have identified two major metabolites: 2,4-Dichlorophenol (2,4-DCP) and 2,4-Dichloroanisole (2,4-DCA). researchgate.net The formation of these metabolites is a key aspect of the environmental fate of the parent compound. researchgate.netepa.gov

In these studies, this compound itself demonstrated very low to low persistence as it transformed into Dichlorprop-p. The persistence of the subsequent major metabolites varied, with 2,4-DCP showing very low to moderate persistence, and 2,4-DCA exhibiting low to moderate persistence. researchgate.net

Maximum Formation and Persistence of Dichlorprop-p Metabolites in Aerobic Soil Studies
MetaboliteMaximum Formation (% of Applied Radioactivity)Persistence Classification
2,4-Dichlorophenol (2,4-DCP)11.6% - 23.6%Very Low to Moderate
2,4-Dichloroanisole (2,4-DCA)13.1%Low to Moderate

2,4-Dichlorophenol (2,4-DCP) is a primary degradation product of Dichlorprop-p. researchgate.netnih.gov Its environmental behavior is characterized by moderate solubility and moderate adsorption to organic matter. tpsgc-pwgsc.gc.ca Once dissolved in water, it can volatilize slowly. tpsgc-pwgsc.gc.ca In soil, 2,4-DCP is considered to have medium to low mobility. researchgate.net

The persistence of 2,4-DCP can be influenced by environmental conditions. For instance, it is rapidly degraded by exposure to ultraviolet light in aquatic environments. wfduk.org Under anaerobic conditions in freshwater sediments, 2,4-DCP can undergo sequential degradation, being first dechlorinated to 4-chlorophenol, then to phenol, which is subsequently carboxylated to benzoate (B1203000) before being degraded to methane (B114726) and carbon dioxide. nih.gov Laboratory soil photolysis studies have shown that the degradation pathway of Dichlorprop-p is similar in light and dark conditions, though the maximum formation of 2,4-DCP was higher under photolysis, reaching up to 23.6% of the applied radioactivity. researchgate.net Due to its properties, dissolved 2,4-DCP has the potential to reach groundwater tables or enter waterways. tpsgc-pwgsc.gc.ca

2,4-Dichloroanisole (2,4-DCA) is another major metabolite formed during the degradation of Dichlorprop-p in soil. researchgate.net It is also recognized as an environmental transformation product of the widely used herbicide 2,4-D. nih.gov In aerobic soil laboratory studies, the maximum formation of 2,4-DCA accounted for up to 13.1% of the applied radioactivity from Dichlorprop-p. researchgate.net

Regarding its environmental mobility, 2,4-DCA is characterized as having medium to low mobility in soil. researchgate.net Data from environmental fate models suggest it is slightly mobile and has a medium potential for particle-bound transport. herts.ac.uk This indicates that while some movement is possible, a significant portion is likely to remain associated with soil particles, limiting its potential for leaching.

The ultimate fate of Dichlorprop-p in the environment involves mineralization of its aromatic structure. Studies tracking the degradation of the radiolabeled phenyl ring of Dichlorprop-p have demonstrated significant conversion to carbon dioxide (CO2). researchgate.net In aerobic soil incubations, the mineralization to CO2 accounted for 39% to 43% of the applied radioactivity after a period of 56 to 90 days. researchgate.net This process signifies the complete breakdown of the complex organic molecule into a simple, inorganic compound, representing the terminal step in its environmental degradation pathway. nih.gov

Environmental Transport and Distribution Modeling

The movement and distribution of this compound and its degradation products in the environment are governed by their physical and chemical properties, as well as characteristics of the environmental media, particularly soil. nih.govresearchgate.net The ester form, this compound, has low aqueous solubility, while the acid form, Dichlorprop-p, and its metabolites, 2,4-DCP and 2,4-DCA, exhibit varying degrees of mobility. researchgate.netherts.ac.uk

Sorption to soil particles is a critical process that influences the mobility and bioavailability of pesticides. researchgate.net For the Dichlorprop-p degradation cascade, the mobility of the different compounds varies significantly. This compound itself is not expected to be persistent in soil. herts.ac.uk However, its primary metabolites show distinct mobility profiles. researchgate.net

Soil Mobility Classification of Dichlorprop-p and its Major Metabolites
CompoundSoil Mobility Classification
Dichlorprop-pHigh to Very High
2,4-Dichlorophenol (2,4-DCP)Medium to Low
2,4-Dichloroanisole (2,4-DCA)Medium to Low

As indicated in the table, the metabolites 2,4-DCP and 2,4-DCA have been classified as having medium to low mobility in soil. researchgate.net This suggests a tendency to adsorb to soil components, which would limit their transport through the soil profile and potential contamination of groundwater. Conversely, the acid form, Dichlorprop-p, exhibits much higher mobility. researchgate.net

The active acid form, Dichlorprop-p, demonstrates markedly different transport characteristics compared to its metabolites. It is classified as having very high to high mobility in soil. researchgate.net This high mobility is attributed to its properties as a weak acid. The degree of sorption of such compounds is strongly influenced by soil pH and organic carbon content. nih.gov At higher pH values, the acid dissociates, and the resulting anionic form is more water-soluble and less sorbed to negatively charged soil colloids, leading to increased mobility and potential for leaching. nih.gov Batch experiments have shown that the desorption of dichlorprop (B359615) from the soil-water system increases with pH. nih.gov

Leaching Potential and Groundwater Contamination Pathways

The potential for this compound to contaminate groundwater is primarily dictated by the behavior of its principal and rapidly formed metabolite, dichlorprop-P acid. The ester itself is expected to sorb strongly to soils; however, this is of limited relevance to its environmental fate as it hydrolyzes quickly in the presence of soil. apvma.gov.au Consequently, the mobility and leaching potential of the dichlorprop-P acid are the primary determinants of groundwater risk.

Standard batch equilibrium and column leaching studies have characterized dichlorprop-P as having high to very high mobility in laboratory soil settings. apvma.gov.au The mobility of dichlorprop in the soil-water system is influenced by several environmental factors. Research indicates that soils with higher organic carbon content exhibit a greater sorption capacity for dichlorprop, which reduces its mobility. nih.gov Conversely, desorption from soil particles tends to increase with higher pH levels. nih.gov

Field studies provide a more nuanced picture. Under typical agricultural conditions, both this compound and the resultant dichlorprop-P acid have been found to be non-persistent, with soil half-lives of less than two weeks. apvma.gov.au In these studies, residues were predominantly confined to the surface layer of the soil (0-15 cm). apvma.gov.au However, under conditions conducive to leaching—such as in highly porous sandy soil combined with significant irrigation or rainfall—the acid form has been detected at depths of up to 120 cm. apvma.gov.au This highlights that specific soil characteristics and hydrological conditions are critical in determining the actual risk of groundwater contamination.

Table 1: Soil Mobility and Persistence of Dichlorprop-P
ParameterFindingReference
Mobility Classification (Lab)High to very high apvma.gov.au
Field Soil Half-Life (Ester & Acid)< 2 weeks apvma.gov.au
Typical Residue Depth (Field)0-15 cm apvma.gov.au
Maximum Leaching Depth (Worst-case)120 cm (in sandy soil with high irrigation) apvma.gov.au
Key Influencing FactorsSoil organic carbon content, pH, soil porosity, irrigation/rainfall apvma.gov.aunih.gov

Volatility and Atmospheric Dissipation Assessment

The potential for atmospheric dissipation of this compound is linked to its volatility, a property that differs significantly between the ester form and its acid metabolite. The ester, this compound, is expected to possess some degree of volatility, particularly when applied to foliage. apvma.gov.au However, this is mitigated by factors such as its rapid uptake into the plant, the low application rates typically used, and the large size of the 2-ethylhexyl alkyl group. apvma.gov.au

Table 2: Physicochemical Properties Related to Volatility
CompoundParameterValueImplication for VolatilityReference
This compoundVolatility (Qualitative)Low; some from foliageLimited potential for atmospheric dissipation apvma.gov.auherts.ac.uk
Dichlorprop-P (Acid)Volatility (Qualitative)Low / NegligibleUnlikely to dissipate into the atmosphere apvma.gov.auherts.ac.uknih.gov
Dichlorprop (Acid)Vapor Pressure8.0 x 10⁻⁸ mmHgExtremely low volatility nih.gov

Aquatic Exposure via Runoff and Spray Drift Phenomena

Aquatic ecosystems can be exposed to this compound through two primary transport mechanisms: surface runoff and spray drift. mdpi.com Surface runoff can carry pesticides from treated agricultural fields into adjacent water bodies, particularly after rainfall events. mdpi.com Spray drift occurs during the application process, where fine droplets of the pesticide are carried by wind away from the target area, potentially settling on water surfaces. beyondpesticides.org The extent of drift can be influenced by factors like wind speed, temperature, and application equipment. beyondpesticides.org

Despite these potential pathways, the environmental exposure of this compound and its metabolite in aquatic systems is considered to be limited. apvma.gov.au This is due to their rapid degradation in agricultural soils and aerobic aquatic environments. apvma.gov.au Studies indicate that both the ester and the acid metabolite are non-persistent in aerobic aquatic conditions. apvma.gov.au The risk to aquatic organisms can be further managed through mitigation measures. For some uses of dichlorprop-P, a low risk to aquatic life was concluded, provided that strategies such as maintaining no-spray buffer zones (e.g., a 5-meter zone) or using spray drift reduction technologies are implemented. researchgate.net

Bioaccumulation Potential in Non-Target Organisms and Ecosystems

Bioaccumulation is the process where a substance builds up in an organism at a rate faster than it can be removed. For pesticides, this is a significant concern as it can lead to the magnification of concentrations through the food chain. eaht.org The potential for a chemical to bioaccumulate is often initially estimated by its lipophilicity, commonly measured by the octanol-water partition coefficient (LogP or Kow).

This compound is a lipophilic molecule, as indicated by its high estimated partition coefficient (XLogP3 of 6.9). apvma.gov.aunih.gov This property would typically suggest a potential for bioaccumulation in the fatty tissues of organisms. However, a critical factor in its environmental fate prevents this from occurring. The ester undergoes rapid hydrolysis in soil and aquatic environments, breaking down into the more hydrophilic (water-loving) metabolite, dichlorprop-P acid. apvma.gov.au

This rapid transformation is key to its low bioaccumulation potential. The resulting dichlorprop-P acid is not expected to bioaccumulate. apvma.gov.auherts.ac.uk Therefore, despite the properties of the parent ester, this compound is considered unlikely to bioaccumulate in organisms such as fish. apvma.gov.au

Table 3: Properties Related to Bioaccumulation Potential
CompoundParameterValue/FindingImplication for BioaccumulationReference
This compoundLipophilicity (XLogP3)6.9High; suggests potential to bioaccumulate nih.gov
This compoundEnvironmental BehaviorRapidly hydrolyzes to dichlorprop-PLimits exposure and potential for accumulation apvma.gov.au
Dichlorprop-P (Acid)Bioaccumulation PotentialNot expected to bioaccumulateLow risk of accumulation in organisms herts.ac.uk
Overall AssessmentBioaccumulation in FishUnlikelyRapid hydrolysis to a non-accumulating metabolite prevents bioaccumulation apvma.gov.au

Ecotoxicological Investigations in Non Mammalian Systems

Aquatic Ecotoxicology

The impact of Dichlorprop-p-2-ethylhexyl on aquatic life has been evaluated across different trophic levels, including invertebrates, fish, and plants. A significant factor in its aquatic toxicology is its hydrolysis to the parent compound, Dichlorprop-P (B76475) acid, which is the major product of its breakdown in aquatic environments apvma.gov.au.

Studies on the acute toxicity of this compound to the freshwater invertebrate Daphnia magna have been conducted under static renewal conditions. In one such 48-hour study, daphnids were exposed to a range of concentrations of the test substance. The results indicated no treatment-related mortality, leading to a 48-hour EC50 (median effective concentration) of >0.348 mg/L for the ester itself. When considering the total acid equivalents, the EC50 was determined to be >0.359 mg/L agropages.com. However, another source characterizes the acute ecotoxicity to Daphnia as moderate herts.ac.uk. It was noted in one study that at concentrations of 0.0843 mg total acid equivalents per liter and higher, daphnids were observed floating at the surface of the test medium after 48 hours agropages.com.

Table 1: Acute Toxicity of this compound to Daphnia magna
EndpointValue (mg/L)Exposure Duration
EC50 (Ester)>0.34848 hours
EC50 (Total Acid Equivalents)>0.35948 hours

Data specific to the toxicity of this compound ester in fish is limited, with some studies noting that the ester is unlikely to be toxic to aquatic organisms at concentrations below its water solubility limit of 0.17 mg/L apvma.gov.au. Harmful effects from the ester are considered unlikely given its low solubility and instability in water apvma.gov.au.

For the parent acid, Dichlorprop-P, the toxicity to fish is considered to be low herts.ac.uk. For instance, the 96-hour LC50 (median lethal concentration) for trout has been reported in the range of 100-220 mg/L agropages.com.

Table 2: Acute Toxicity of Dichlorprop-P (Acid) to Fish
SpeciesEndpointValue (mg/L)Exposure Duration
TroutLC50100 - 22096 hours
Table 3: Toxicity of Dichlorprop-P (Acid) to Aquatic Flora
SpeciesEndpointValue (mg/L)Exposure Duration
Pseudokirchneriella subcapitata (Green Algae)EC5067672 hours

The primary and most significant metabolite of this compound in the environment is its parent acid, Dichlorprop-P, formed through hydrolysis apvma.gov.au. Consequently, the ecotoxicological profile of Dichlorprop-P is of high relevance when assessing the environmental impact of the ester. Other potential environmental transformation products that have been identified include 2,4-Dichlorophenol (B122985) and 2,4-Dichloroanisole (B165449) nih.gov. The European Food Safety Authority (EFSA) has noted these metabolites in the context of their potential presence in surface water that is abstracted for drinking water researchgate.net. However, detailed ecotoxicological studies on these specific metabolites were not the focus of the available literature. Given that Dichlorprop-P is the main breakdown product, its ecotoxicity data for algae, invertebrates, and fish serve as a key indicator of the potential long-term environmental effects of the original ester compound agropages.comherts.ac.uk.

Terrestrial Ecotoxicology

Investigations into the effects of this compound on terrestrial non-mammalian species have primarily focused on avian species.

Table 4: Avian Toxicity of this compound and Dichlorprop-P
CompoundSpeciesEndpointValueNotes
This compoundBobwhite QuailAcute OralSlightly Toxic-
This compoundBobwhite Quail, MallardDietaryPractically Nontoxic-
Dichlorprop-PQuailAcute Oral LD50250-500 mg/kg-

Impact on Terrestrial Invertebrates (e.g., Earthworms, General Insect Populations, Pollinators)

Regulatory assessments have established a toxicological profile for this compound concerning key terrestrial invertebrates. Based on a comprehensive peer review by the European Food Safety Authority (EFSA), the risk to several vital groups of soil and surface-dwelling invertebrates is considered low under specified use conditions.

Pollinators: The risk assessment for pollinators, particularly honeybees, is more complex. While this compound is considered to be less toxic to honeybees compared to its moderate toxicity to other wildlife such as birds and aquatic species, significant data gaps have been identified in regulatory evaluations researchgate.netherts.ac.uk. The acute contact toxicity to honeybees has been determined to be low, with a Lethal Dose (LD50) greater than 180 μg per bee herts.ac.uk. However, a complete risk assessment has been hindered by a lack of information on residues in pollen and bee products intended for human consumption researchgate.net. Furthermore, EFSA noted that a comprehensive risk assessment for metabolites potentially present in pollen and nectar has not been provided, and data on cumulative effects or impacts on other bee species were unavailable researchgate.net.

Organism GroupRisk Conclusion (EFSA)Specific Data Point
EarthwormsLow RiskN/A
Non-Target ArthropodsLow RiskBased on Tier 1 & Tier 2 lab tests
Honeybees (Adults)Data Gaps IdentifiedContact Acute LD50: >180 µg/bee

The assessment of potential chronic effects on the immature stages of honeybees is a critical component of pesticide risk assessment. The standard methodology for this is the Honey Bee Larval Toxicity Test, conducted as a repeated exposure study under the Organisation for Economic Co-operation and Development (OECD) Guideline 239 fera.co.ukbiotecnologiebt.it.

This laboratory test is designed to simulate the exposure of honeybee larvae to contaminated food. First instar larvae are grafted from colonies into artificial cells and are fed a standardized diet of royal jelly, sugars, and yeast extract fera.co.ukbiotecnologiebt.it. For a period of the test (typically from day 3 to day 6), the larvae are fed a diet containing the test substance at various concentrations biotecnologiebt.it. Key endpoints are observed throughout the development cycle, including larval mortality up to day 8, pupal mortality, and the final rate of adult emergence on day 22 fera.co.ukibacon.com. A study is considered valid if the control group shows at least 70% survival through to adult emergence fera.co.uk.

Phytotoxicity to Non-Target Vascular Plant Species

As a phenoxy herbicide, the active component of this compound is inherently phytotoxic. However, its use as a plant growth regulator on citrus at lower application rates has been assessed to pose a low risk to non-target terrestrial plants researchgate.net. For the parent acid, Dichlorprop-P, when used as a herbicide, a low risk was also concluded, but this is conditional on the implementation of risk mitigation measures. These measures include a 5-meter no-spray buffer zone or the use of spray drift reduction technology to minimize exposure to adjacent non-target vegetation researchgate.net.

Recent research into the mode of action of the active enantiomer, (R)-Dichlorprop, has provided a deeper understanding of its phytotoxic effects at a molecular level. Studies on the model plant Arabidopsis thaliana have shown that (R)-Dichlorprop induces a novel form of cell death similar to ferroptosis nih.govacs.org. This process is characterized by the iron-dependent accumulation of reactive oxygen species (ROS), which leads to the disruption of plant cell membranes and ultimately cell death nih.govacs.org. The phytotoxicity is linked to an imbalance of oxidation, involving the accumulation of lipid hydrogen peroxides and malondialdehyde, and the depletion of antioxidants like glutathione (B108866) and ascorbic acid nih.govacs.org. Further investigations have highlighted the complex interplay and cross-talk between ROS, nitric oxide, and phytohormones such as salicylic (B10762653) acid and jasmonic acid in response to Dichlorprop-induced stress nih.gov.

Compound FormUseRisk Conclusion (EFSA)Required Mitigation
This compoundPlant Growth Regulator (Citrus)Low RiskNone specified
Dichlorprop-P (acid)Herbicide (Cereals, Grassland)Low Risk5m buffer zone or 50% drift reduction

Advanced Ecological Risk Assessment Methodologies

The ecological risk assessment for this compound is conducted through a structured, multi-step process by regulatory agencies like EFSA. This process relies on a comprehensive dossier of scientific studies and employs advanced methodologies to extrapolate from laboratory data to predict potential risks in complex environmental systems.

Bridging Strategies for Data Extrapolation across Forms and Metabolites

In regulatory toxicology, a "bridging" strategy is often used to apply the toxicological data from a well-studied chemical form (like a parent acid) to a different form (like an ester). This is based on the understanding that the ester will rapidly convert to the parent acid within the organism or the environment.

For the risk assessment of this compound, such a strategy was deemed appropriate by EFSA researchgate.net. The toxicological database for the active acid, Dichlorprop-P, is extensive. This core dataset is used as the foundation for the risk assessment of the 2-ethylhexyl ester variant. This approach is supported by bridging studies that demonstrate the rapid hydrolysis of the ester to the acid form apvma.gov.au. This allows for an efficient and scientifically sound assessment without unnecessary duplication of animal testing. The risk assessment also extends to key metabolites, such as 2,4-dichlorophenol and 2,4-dichloroanisole, which are evaluated separately to ensure a complete environmental safety profile researchgate.net.

Refinement of Exposure Estimation Models and Scenarios

Standard risk assessments begin with conservative, "worst-case" exposure scenarios. If an initial assessment indicates a potential risk, the exposure estimation is refined using more realistic models and site-specific scenarios. This refinement is a key part of the advanced risk assessment for this compound.

Examples of refined exposure models used in its evaluation include:

Groundwater Models: To assess the potential for leaching, exposure assessments utilized all nine of the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) groundwater scenarios, which represent a range of different agricultural and climatic conditions across Europe researchgate.net.

Non-Target Organism Scenarios: For pollinators, exposure scenarios consider various routes, including consumption of contaminated guttation water, nectar, and pollen, although data for some of these routes were incomplete researchgate.net. For non-target plants, the primary refinement involves modeling the effect of spray drift and establishing mitigation measures, such as buffer zones, to reduce this exposure to acceptable levels researchgate.net.

Operator and Bystander Exposure: Specific predictive models are used to estimate non-dietary exposure for operators applying the product, as well as for workers, residents, and bystanders who might be in the vicinity semanticscholar.orgeuropa.eu.

These refined models and scenarios allow for a more precise characterization of risk, ensuring that the protective measures required are targeted and proportionate to the specific use of the compound.

Analytical Methodologies for Environmental and Biological Matrices

Sophisticated Extraction Techniques for Complex Sample Matrices (e.g., soil, plant tissues, environmental water)

Effective extraction is a critical first step in the analytical workflow, aiming to efficiently transfer the analyte of interest from the sample matrix into a solvent, while minimizing the co-extraction of interfering substances. The choice of technique depends on the analyte's properties and the complexity of the sample matrix.

Solvent-based extraction is a foundational technique for isolating Dichlorprop-p-2-ethylhexyl and its parent acid, Dichlorprop-P (B76475), from solid matrices like soil. A common approach involves a multi-step extraction using a sequence of solvent mixtures to ensure comprehensive recovery.

One validated method for soil samples employs a sequential extraction process. epa.gov Initially, a 10g soil sample is extracted with 5% acetic acid in methanol (B129727), followed by a second extraction with 5% acetic acid in a 1:1 (v/v) methanol/water solution. epa.gov A third extraction is performed using 10% acetone (B3395972) in a basic buffer solution. epa.gov To enhance the extraction efficiency, the sample is vortexed and sonicated for 20 minutes after the addition of the first solvent. epa.gov The combined extracts are then diluted with de-ionized water and acidified with phosphoric acid to a pH of less than 2 before further clean-up. epa.gov

Table 1: Solvent Extraction Protocol for Soil Samples

StepSolvent/SolutionProcedure
120 mL of 5% acetic acid in methanolVortex and sonicate for 20 minutes
220 mL of 5% acetic acid in 1:1 methanol:waterCentrifuge and combine supernatants
320 mL of 10% acetone in basic bufferCentrifuge and combine supernatants
4De-ionized water (~430 mL)Dilute combined extracts
5Phosphoric acid (~2.5 mL)Acidify to pH < 2

Solid Phase Extraction (SPE) for Enhanced Analyte Clean-up

Following solvent extraction, Solid Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration of the analytes. mdpi.com It effectively separates the target compounds from matrix interferences. For Dichlorprop-P and its related compounds, a C18 SPE cartridge is commonly utilized. epa.gov

The procedure involves conditioning the C18 cartridge, typically with methanol followed by acidified water, to activate the stationary phase. epa.gov The acidified aqueous extract from the solvent extraction step is then passed through the cartridge. epa.gov The analytes are retained on the C18 sorbent while more polar, water-soluble impurities are washed away.

A two-step elution process is then employed to selectively recover the compounds of interest.

Fraction 1: this compound ester and metabolites like 2,4-Dichlorophenol (B122985) (2,4-DCP) and 2,4-Dichloroanisole (B165449) (2,4-DCA) are eluted with a non-polar solvent mixture, such as 2% acetone in hexane. epa.gov

Fraction 2: The more polar Dichlorprop-P acid is subsequently eluted with a more polar mixture, such as 50% methanol in acetone. epa.gov

This selective elution provides a cleaner extract, which is crucial for sensitive and reliable instrumental analysis. epa.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for multi-residue pesticide analysis in a wide variety of matrices, including fruits and vegetables. nih.gov A modified QuEChERS approach has been developed for the simultaneous determination of acidic pesticides, like dichlorprop (B359615), and their esters. acs.org

This modified procedure incorporates an alkaline hydrolysis step directly into the QuEChERS workflow to convert esters and conjugates into the parent acid form. acs.orgacs.org For example, in samples like wheat flour or lentils, acetonitrile (B52724) and a sodium hydroxide solution are added to the sample homogenate. acs.org The mixture is then shaken in a water bath at 40°C for 30 minutes to facilitate hydrolysis. acs.orgacs.org After hydrolysis, the reaction is stopped by acidification, and the standard QuEChERS partitioning and cleanup steps are performed. acs.org This approach allows for the determination of the total dichlorprop residue, which is often required for regulatory compliance. acs.org

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection, particularly for gas chromatography (GC). For polar compounds like Dichlorprop-P acid, derivatization is often necessary to increase their volatility and thermal stability. nih.govbohrium.com

To make the polar Dichlorprop-P acid suitable for GC analysis, its carboxylic acid group is converted into a less polar methyl ester. This process is known as methylation. A common and effective reagent for this purpose is 14% boron trifluoride in methanol (BF₃/methanol). epa.gov

The Dichlorprop-P acid fraction obtained from SPE is concentrated, and the BF₃/methanol solution is added. epa.gov The reaction is carried out by heating the mixture in a water bath at 70°C for 30 minutes. epa.gov After cooling, the methylated Dichlorprop-P is partitioned into hexane. epa.gov This hexane layer, containing the now volatile Dichlorprop-P methyl ester, is then combined with the first fraction from the SPE elution (containing this compound) before instrumental analysis. epa.govepa.gov This derivatization step is critical for achieving the sharp chromatographic peaks and low detection limits required for trace residue analysis by GC/MS. epa.gov

Table 2: Methylation of Dichlorprop-P Acid

ParameterCondition
Reagent14% Boron Trifluoride in Methanol (BF₃/MeOH)
Temperature70°C
Duration30 minutes
Post-reaction stepPartitioning into hexane

Advanced Instrumental Analysis Techniques

The final step in the analytical process is the separation, identification, and quantification of the target analytes using advanced chromatographic and spectrometric techniques. The choice between gas and liquid chromatography depends on the analyte's properties, such as volatility and polarity.

Gas Chromatography/Mass Spectrometry (GC/MS): This is the designated technique in several validated methods for the analysis of this compound and its methylated acid form. epa.govepa.gov The combined and concentrated extract is injected into the GC system, where the compounds are separated based on their boiling points and interaction with the GC column (e.g., a DB-5MS column). epa.gov The separated compounds then enter the mass spectrometer, which acts as a detector, providing mass information that allows for highly specific identification and quantification. epa.govepa.gov

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the technique of choice for many polar and thermally labile pesticides. mdpi.comlcms.cz It can directly analyze the Dichlorprop-P acid without the need for derivatization. epa.gov The separation is achieved on a liquid chromatography column (e.g., C18) before the analytes are ionized (typically using electrospray ionization, ESI) and detected by a tandem mass spectrometer. ebi.ac.ukresearchgate.net LC-MS/MS offers high sensitivity and selectivity, making it suitable for determining trace levels of these compounds in complex matrices like water and food. acs.orgepa.gov In one method, an Agilent 1290 Infinity HPLC coupled to a Sciex TripleQuad 6500 mass spectrometer was used for analysis. epa.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile and Derivatized Analytes

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, acidic herbicides like Dichlorprop-P possess low volatility due to their free carboxylic acid group, making direct analysis by GC challenging. researchgate.net To overcome this, a chemical derivatization step is required to convert the polar, non-volatile acid into a more volatile and thermally stable ester form. epa.govjfda-online.com

A common derivatization approach for Dichlorprop-P involves methylation. epa.gov For instance, a validated method for soil analysis specifies the methylation of the Dichlorprop-P residue using a 14% boron trifluoride/methanol solution (BF₃/methanol). epa.gov The sample is heated at approximately 70°C for 30 minutes to ensure the reaction proceeds to completion. epa.gov This process converts the Dichlorprop-P acid to its methyl ester, which is more amenable to GC analysis. The this compound ester itself, being more volatile than the parent acid, can often be analyzed directly alongside the derivatized acid and other metabolites like 2,4-Dichlorophenol and 2,4-Dichloroanisole. epa.gov

Following derivatization, the sample is injected into the GC/MS system for separation and detection. epa.gov Quantification is typically achieved by comparing the peak area or height of the analyte in the sample to that of a calibration curve generated from standards. epa.gov

Table 1: Example GC/MS Conditions for Dichlorprop-P and Metabolite Analysis

ParameterCondition
Instrument HP 5890 Series II GC with 5971 Mass Selective Detector
GC Column HP-5 MS (or equivalent)
Injector Temperature 275°C
Oven Program 80°C for 3 min, then ramp to 150°C at 10°C/min, then to 310°C at 40°C/min, hold for 5 min
Carrier Gas Helium
Injection Volume 2 µL
Detection Mode Mass Spectrometry (MS)
Data sourced from a validated analytical method for soil matrices. epa.govepa.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Polar Compounds and Conjugates

In recent years, LC-MS/MS has increasingly supplanted GC-MS for the analysis of acidic herbicides. lcms.cz This is largely due to its ability to directly analyze polar, non-volatile, and thermally labile compounds without the need for a derivatization step. lcms.czlcms.cz This simplifies sample preparation and reduces analysis time. LC-MS/MS is particularly well-suited for determining Dichlorprop-P, its polar metabolites, and its conjugated forms in various matrices. nih.govmdpi.comresearchgate.net

A common sample preparation technique used prior to LC-MS/MS analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which allows for efficient extraction of pesticides from complex samples like wheat plants and grains. mdpi.comresearchgate.net The analysis is typically performed using a reversed-phase LC column coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. mdpi.comepa.govnih.gov This technique allows for the detection of residues at very low levels, with limits of quantification (LOQs) reported in the range of 2.5–12 µg/kg in wheat and 0.01 mg/kg in animal matrices. nih.govmdpi.comresearchgate.net

Table 2: Example LC-MS/MS Conditions for Dichlorprop-P Analysis

ParameterCondition
Instrument Agilent 1290 Infinity HPLC with Sciex TripleQuad 6500 MS
LC Column Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm)
Column Temperature 20°C
Mobile Phase Gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid
Detection Mode Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI)
Data sourced from a validated analytical method for soil matrices. epa.gov

Development of Robust Residue Definition and Quantification Approaches

For regulatory purposes, establishing a clear and comprehensive residue definition is critical for assessing dietary exposure and enforcing maximum residue limits (MRLs). For Dichlorprop-P, the residue definition has evolved to encompass not only the parent acid but also its various forms that may be present in a sample.

Following application, this compound is known to de-esterify, forming the Dichlorprop-P acid. researchgate.net This acid can then be rapidly conjugated with other molecules within plants. researchgate.net Therefore, analytical methods must account for all toxicologically relevant components. The European Food Safety Authority (EFSA) has proposed a residue definition for both risk assessment and enforcement as the "Sum of dichlorprop (including dichlorprop P), its salts, esters and conjugates expressed as dichlorprop". nih.gov This comprehensive definition ensures that all potential sources of dichlorprop exposure are considered. nih.govresearchgate.net

Hydrolysis of Ester and Conjugated Forms for Total Residue Determination

To quantify the total residue according to the established definition, a hydrolysis step is the favored analytical approach. eurl-pesticides.eu This procedure is designed to convert all ester forms (like this compound) and any conjugated forms of Dichlorprop-P back to the common moiety, the Dichlorprop-P acid. eurl-pesticides.euapvma.gov.aueurl-pesticides.eu By measuring this single compound, the total residue can be determined and expressed as the acid equivalent. epa.goveurl-pesticides.eu

This hydrolysis is typically achieved through alkaline treatment. eurl-pesticides.eu For example, successful hydrolysis has been demonstrated by treating samples with 5N sodium hydroxide (NaOH) and heating at 60°C for 60 minutes. eurl-pesticides.eu Analytical methods for regulatory monitoring are designed to incorporate this hydrolysis step, ensuring that any remaining esters of Dichlorprop-P are converted to the acid form prior to the final quantification by LC-MS/MS or GC/MS. epa.govapvma.gov.au This approach simplifies the analytical procedure by eliminating the need to quantify multiple different compounds and provides a robust measure of the total Dichlorprop-P residue. eurl-pesticides.eu

Herbicide Resistance Evolution and Management Strategies

Molecular and Physiological Mechanisms of Herbicide Resistance (General Principles)

Herbicide resistance in weeds is an inherited ability to survive and reproduce after exposure to a herbicide dose that would normally be lethal. unl.edu This phenomenon arises from genetic changes within the weed population. The mechanisms conferring this resistance are broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govcambridge.org

Target-site resistance (TSR) occurs due to genetic mutations that alter the herbicide's target protein, typically an enzyme, reducing or eliminating the herbicide's ability to bind to it. cambridge.orgmdpi.com This is a common mechanism of resistance and often involves a single nucleotide polymorphism (SNP) in the gene encoding the target protein, which results in an amino acid substitution. nih.govunl.edu

The functional consequences of these mutations can vary. Some mutations may confer a high level of resistance to a specific herbicide or chemical family without significantly impairing the function of the target enzyme. nih.gov In other cases, the mutation might lead to reduced enzyme functionality, which can result in a "fitness cost" for the resistant plant, potentially making it less competitive in the absence of the herbicide. nih.govnih.gov For auxinic herbicides, the specific target sites are part of the auxin signaling pathway, and mutations in genes like AUX/IAA have been identified as conferring resistance in species such as Kochia scoparia. nih.govbohrium.com Less commonly, TSR can also result from the overexpression of the target-site gene, where the plant produces so much of the target enzyme that the standard herbicide dose is insufficient to inhibit it. nih.govmdpi.com

Table 1: Examples of Target-Site Resistance Mechanisms

Resistance Mechanism Description Consequence for Herbicide Efficacy
Altered Target Enzyme A mutation (e.g., point mutation) in the gene coding for the target protein changes its shape. unl.edu The herbicide can no longer bind effectively to its target site, rendering it ineffective. wisc.edu

| Gene Amplification | The weed produces multiple copies of the gene that codes for the target enzyme. nih.gov | Increased production of the target enzyme requires a higher dose of herbicide for effective control. mdpi.com |

Non-target-site resistance (NTSR) encompasses all mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govcambridge.org These mechanisms are often more complex than TSR and can confer resistance to multiple herbicides with different modes of action. nih.gov

Key NTSR mechanisms include:

Reduced Herbicide Uptake or Translocation: Changes in the plant's cuticle or other structural barriers can reduce the absorption of the herbicide. nih.gov Similarly, the herbicide's movement within the plant to its site of action may be impaired. researchgate.net

Enhanced Herbicide Metabolism: This is a major NTSR mechanism where the resistant plant rapidly detoxifies the herbicide before it can cause significant damage. wisc.eduresearchgate.net This process often involves enzymes from large gene families, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyltransferases (UGTs). researchgate.netfrontiersin.org These enzymes modify the herbicide molecule, typically making it less toxic and more easily sequestered within the plant, often in the vacuole. wisc.eduresearchgate.net Enhanced metabolism can lead to broad cross-resistance across different herbicide classes. researchgate.net

Sequestration: The herbicide is moved away from the target site and compartmentalized in areas of the cell, like the vacuole, or in the cell wall, where it cannot cause harm. researchgate.net

NTSR, particularly enhanced metabolism, is considered a significant threat because of its potential to confer unpredictable, broad-spectrum resistance. researchgate.net

Evolution and Characterization of Resistance in Target Weed Populations

The evolution of herbicide resistance is a classic example of natural selection in action. ucanr.edu Within a large weed population, a few individuals may naturally possess genes that confer resistance, even before a herbicide is ever applied. erudit.orgcroplife.org.au

When a herbicide is used repeatedly, it acts as a powerful selection agent. ucanr.edu Susceptible individuals are killed, while the rare resistant individuals survive, reproduce, and pass their resistance traits to the next generation. unl.eduucanr.edu Over several generations of continuous use of the same herbicide or herbicides with the same mode of action, the proportion of resistant individuals in the population increases until the herbicide is no longer effective. erudit.orgucanr.edu

The rate at which resistance evolves is influenced by several factors:

Intensity of Selection Pressure: High herbicide efficacy that kills a very large percentage of the susceptible population leads to rapid selection for resistance. erudit.org

Frequency of Herbicide Use: Repeated applications year after year accelerate the selection process. ucanr.edu

Initial Frequency of Resistance Alleles: The starting number of resistant individuals in the population. erudit.org

Weed Biology: Factors such as high seed production, gene flow via pollen or seed, and the mating system (self-pollination vs. cross-pollination) influence how quickly resistance spreads. erudit.orgsaskpulse.com

Bassia scoparia (Kochia) is a highly problematic weed that has evolved resistance to multiple herbicide modes of action, including synthetic auxins. saskpulse.com While resistance to synthetic auxins has historically been rare, populations of Kochia have been identified with resistance to herbicides like dicamba (B1670444) and fluroxypyr. nih.govhracglobal.com

Research has investigated the efficacy of various auxinic herbicides, including dichlorprop-p (B76475), often in combination with others, to control these resistant populations. A study in Kansas on multiple-herbicide-resistant (MHR) Kochia found that dichlorprop-p applied alone provided between 26% to 58% control of MHR populations. cambridge.orgresearchgate.net However, its efficacy increased dramatically when used in synergistic mixtures. For example, a three-way mixture of dichlorprop-p, dicamba, and 2,4-D provided 85% to 94% control of the same MHR populations. cambridge.org This highlights the challenges of relying on single active ingredients for resistant weed management.

Another study investigating MHR Kochia populations from the southcentral Great Plains found that while resistance to atrazine, chlorsulfuron, and glyphosate (B1671968) was widespread, a three-way premixture containing dichlorprop-p, dicamba, and 2,4-D provided 100% control of all tested populations. researchgate.net This suggests that, for now, certain combinations including dichlorprop-p remain a viable tool against some resistant Kochia biotypes.

Table 2: Efficacy of Dichlorprop-p and Other Auxin Herbicides on Multiple-Herbicide-Resistant (MHR) Bassia scoparia

Herbicide Treatment MHR Population Control (%) Susceptible Population Control (%) Source
Dichlorprop-p (alone) 26 - 58 Not Specified cambridge.org
Dicamba (alone) 26 - 58 Not Specified cambridge.org
2,4-D (alone) < 50 < 50 cambridge.org
Dichlorprop-p + Dicamba + 2,4-D 85 - 94 Not Specified cambridge.org

The genetic basis for auxin resistance in some Kochia populations has been linked to a target-site mutation in an AUX/IAA gene, which is a key component of the auxin signaling pathway. nih.gov This specific mutation was found to confer cross-resistance to dicamba, 2,4-D, and fluroxypyr. nih.gov

Research into Resistance Management Approaches

To combat the evolution of herbicide resistance, a primary goal is to reduce the selection pressure exerted by herbicides. ucanr.eduucanr.edu Research focuses on integrated weed management (IWM) strategies that combine various chemical and non-chemical tactics.

For synthetic auxin herbicides like Dichlorprop-p-2-ethylhexyl, key management strategies include:

Herbicide Rotation and Mixtures: The most common recommendations involve rotating herbicides with different modes of action between growing seasons and using tank mixtures of multiple effective herbicides within a single application. nih.govhracglobal.com Mixing herbicides makes it less likely that an individual weed will possess resistance to all active ingredients in the mix. graincentral.com As seen with Kochia, mixtures containing dichlorprop-p can be synergistic and provide effective control of populations resistant to other individual herbicides. cambridge.orgresearchgate.net

Cultural Practices: Non-chemical methods are crucial for reducing reliance on herbicides. These include crop rotation, using competitive crop varieties that quickly shade out weeds, adjusting planting dates, and employing tillage where appropriate. hracglobal.comgraincentral.com

Managing the Weed Seed Bank: Practices aimed at reducing the number of weed seeds in the soil are fundamental. The goal is to keep weed populations low, which reduces the probability of selecting for resistant individuals. graincentral.com

The low historical incidence of resistance to synthetic auxins has been attributed to factors like multiple sites of action and the potential for resistance genes to be recessive or carry a fitness cost. hracglobal.com However, the increasing prevalence of resistant weeds like Kochia underscores the need for proactive stewardship to maintain the long-term utility of this important class of herbicides. bohrium.comhracglobal.com

Role of this compound in Integrated Weed Management Systems

This compound, the 2-ethylhexyl ester of the active R-isomer of dichlorprop (B359615), is a selective, systemic herbicide belonging to the phenoxy-carboxylic acid chemical family. wikipedia.org As a Group 4 herbicide, its mode of action is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). wikipedia.orgnih.gov This action induces uncontrolled and abnormal cell division in susceptible broadleaf weeds, ultimately leading to vascular tissue damage and plant death. wikipedia.org

Integrated Weed Management (IWM) is a multifaceted approach to weed control that combines cultural, mechanical, biological, and chemical methods to manage weed populations in a long-term, sustainable manner. oregonstate.edu A core principle of IWM is to reduce the selection pressure for herbicide resistance by minimizing reliance on a single control method or herbicide mode of action. croplife.org.aumdpi.com

The primary role of this compound within an IWM system is to provide an effective chemical tool for the control of broadleaf weeds, particularly as part of a strategy to combat and delay the evolution of herbicide resistance. greenbook.net Due to the relatively low incidence of resistance to auxinic herbicides compared to other modes of action, Group 4 herbicides like Dichlorprop-p are valuable components in herbicide rotation and mixture strategies. bioone.orgcambridge.org

Key contributions of this compound to IWM include:

Herbicide Rotation: By incorporating this compound into a planned rotation with herbicides from different mode-of-action groups (e.g., ALS inhibitors - Group 2, or glyphosate - Group 9), growers can control weeds that may have developed resistance to those other herbicides. croplife.org.au This practice helps prevent the dominance of resistant biotypes in the weed population. greenbook.net

Tank Mixing: this compound is frequently formulated or recommended as a tank-mix partner with other herbicides. greenbook.netipco.ca This approach applies multiple herbicide modes of action simultaneously, which can provide a broader spectrum of weed control and is a key strategy for delaying resistance. croplife.org.au An effective mixture uses multiple active ingredients that are each effective against the target weed. croplife.org.au

Management of Resistant Weeds: It is particularly effective in managing broadleaf weeds that have become resistant to other common herbicides. For example, it is used in mixtures to control glyphosate-resistant kochia. chsagronomy.comcdnsciencepub.com

By diversifying the chemical pressures applied to a weed population, this compound helps to preserve the efficacy of other herbicides and contributes to the long-term sustainability of chemical weed control programs within a broader IWM framework.

Synergistic Interactions in Herbicide Mixtures for Resistance Mitigation

Synergy occurs when the combined effect of two or more herbicides applied together is greater than the sum of their individual effects. This interaction is a powerful tool for mitigating herbicide resistance, as the enhanced efficacy can overcome resistant weed populations that may tolerate individual herbicides.

Research has demonstrated significant synergistic interactions when Dichlorprop-p is combined with other auxinic (Group 4) herbicides for the control of multiple herbicide-resistant (MHR) kochia (Bassia scoparia). cambridge.orgresearchgate.net Kochia populations have developed widespread resistance to herbicides such as glyphosate (Group 9), ALS inhibitors (Group 2), and in some cases, auxinic herbicides like dicamba and fluroxypyr. cambridge.org

A 2023 study conducted in Kansas investigated the efficacy of Dichlorprop-p, 2,4-D, and dicamba, both alone and in various mixtures, on MHR kochia populations. When applied individually, these herbicides provided insufficient control. However, two- and three-way mixtures showed a marked increase in efficacy, often demonstrating a synergistic response. cambridge.orgresearchgate.net

For instance, in greenhouse studies, individual applications of Dichlorprop-p, 2,4-D, or dicamba resulted in 26% to 58% control of MHR kochia. cambridge.org In contrast, a three-way mixture of these herbicides increased control to between 85% and 94%. cambridge.org This enhanced performance was identified as synergistic, providing a level of control significantly greater than what would be expected from an additive effect. cambridge.org

The table below summarizes the findings on visual control of MHR kochia populations from this research, illustrating the synergistic effect of the mixtures.

Herbicide TreatmentVisual Control of MHR Kochia (%) 28 Days After Treatment
Dichlorprop-p26 - 58
2,4-D26 - 58
Dicamba26 - 58
Dichlorprop-p + 2,4-D + Dicamba85 - 94

Data sourced from a greenhouse study on multiple herbicide-resistant (MHR) kochia populations. cambridge.org

Further analysis of the impact on shoot dry weight reduction also confirmed synergistic interactions. A two-way mixture of dicamba and Dichlorprop-p, for example, resulted in an 84% to 91% reduction in MHR kochia biomass, a significant increase over the individual components. cambridge.org Field studies corroborated these findings, with three-way mixtures of dicamba, Dichlorprop-p, and 2,4-D providing 84% to 95% control of MHR kochia. cambridge.orgresearchgate.net

Herbicide TreatmentObserved MHR Kochia Biomass Reduction (%)Expected (Additive) Biomass Reduction (%)Interaction Type
Dicamba + Dichlorprop-p84 - 91Lower than observedSynergistic
Dicamba + 2,4-D84 - 91Lower than observedSynergistic
Dicamba + Dichlorprop-p + 2,4-D86 - 92Lower than observedSynergistic

Data adapted from greenhouse research on shoot dry weight reduction in multiple herbicide-resistant (MHR) kochia. cambridge.orgresearchgate.net

These results underscore the value of using this compound in scientifically formulated mixtures to manage problematic herbicide-resistant weeds. The synergistic activity among different auxinic herbicides provides a robust and effective chemical option to control biotypes that have evolved resistance to single active ingredients, thereby playing a crucial role in modern resistance management programs. cambridge.org

Advanced Research Themes and Future Directions

Investigation of Stereoselective Biological Activity and Environmental Fate

Dichlorprop (B359615) is a chiral compound, with the herbicidal activity primarily attributed to the (R)-(+) enantiomer, known as dichlorprop-P (B76475). mdpi.com The ester, Dichlorprop-p-2-ethylhexyl, is synthesized from this active enantiomer. Research indicates that the biological activity and environmental degradation of chiral herbicides can be enantioselective, with one isomer often being more active or degrading at a different rate than the other. csic.es While the herbicidal efficacy of the (R)-enantiomer of phenoxypropanoic-acid herbicides like dichlorprop is well-established, the specific stereoselective behavior of the 2-ethylhexyl ester in various environmental compartments is an area requiring deeper investigation. csic.es

Studies on similar chiral esters, such as 2,4-D ethylhexyl ester, have shown significant differences in the herbicidal activity between enantiomers against sensitive weed species. nih.gov However, for this compound, it is understood that the ester is rapidly hydrolyzed to the parent acid, dichlorprop-P, within the plant. mdpi.com This rapid conversion suggests that the primary biological effects observed are due to the activity of dichlorprop-P itself. mdpi.com The environmental fate of the ester is also influenced by this hydrolysis, which occurs quickly in the presence of soil. apvma.gov.au Future research should focus on quantifying the enantioselective degradation rates of both the ester and its acid metabolite in various soil types and aquatic systems to fully understand its environmental persistence and potential for off-target effects.

Prodrug Design and Application in Plant Physiology Research

The chemical structure of this compound makes it a prodrug, which is an inactive compound that is converted into an active form within the plant. nih.gov This characteristic offers opportunities for controlled and targeted delivery of the active auxin, dichlorprop-P.

Development of Controlled Auxin Release Systems

As a prodrug, this compound is designed for enhanced plant uptake due to its greater lipophilicity compared to its acid form, facilitating penetration of the plant's waxy cuticle. mdpi.com Once inside the plant, it undergoes rapid hydrolysis to release the active dichlorprop-P. mdpi.comnih.gov This mechanism essentially functions as a controlled release system, ensuring the active compound is delivered intracellularly. mdpi.com

Recent studies have explored the use of dichlorprop ester (DCPE) to promote adventitious root formation in micropropagation. These studies showed that DCPE treatment led to a faster and more systemic distribution of the active auxin compared to direct application of the acid form. nih.gov This highlights the potential for designing similar ester-based prodrugs to optimize the delivery and efficacy of auxinic compounds in various agricultural and horticultural applications. nih.gov The release of the active compound can be influenced by factors such as the chemical nature of the ester linkage and the metabolic activity of the target plant tissue. researchgate.net

Exploration of Tissue-Specific Delivery Mechanisms

The efficient uptake and subsequent hydrolysis of this compound within the plant suggest a potential for tissue-specific activity. mdpi.com The conversion to the active form is dependent on the enzymatic activity within the plant cells. While current research indicates a widespread distribution following application, further investigation into the specific enzymes responsible for the hydrolysis could lead to the design of prodrugs that are activated in specific tissues. mdpi.comnih.gov For instance, by modifying the ester group, it may be possible to create variants that are preferentially metabolized in root, shoot, or fruit tissues, allowing for more precise physiological manipulation and reducing the potential for unintended effects on other parts of the plant.

Refinement of Environmental Exposure and Risk Assessment Methodologies

Accurate assessment of the environmental risks associated with this compound is crucial for its regulation and safe use. Current risk assessments are based on data for both the ester and its active metabolite, dichlorprop-P. europa.eueuropa.eu

Addressing Persistent Data Gaps in Environmental Fate and Ecotoxicity

Regulatory bodies like the European Food Safety Authority (EFSA) have identified areas where further information is required for a complete risk assessment of dichlorprop-P and its ester. researchgate.net These data gaps include a more thorough understanding of the potential for groundwater contamination and the long-term effects on aquatic organisms. researchgate.netherts.ac.uk While the ester is not expected to be persistent in soil due to rapid hydrolysis, its fate in aquatic systems may vary depending on local conditions. herts.ac.uk Additionally, a comprehensive risk assessment for metabolites that may occur in pollen and nectar is needed. researchgate.net Filling these data gaps is essential for refining environmental exposure models and ensuring that regulatory decisions are based on a complete scientific understanding.

Innovation in Analytical Techniques for Trace Analysis and Metabolite Profiling

The ability to detect and quantify this compound and its metabolites at low concentrations in various environmental matrices is fundamental to research and monitoring.

Advanced analytical methods are continuously being developed for the trace analysis of phenoxy acid herbicides and their esters. These methods often involve sophisticated sample preparation techniques followed by chromatographic separation and detection. epa.govepa.gov

Technique Sample Matrix Key Features
Gas Chromatography/Mass Spectrometry (GC/MS)SoilUsed for the determination of Dichlorprop-P, its 2-ethylhexyl ester, and metabolites like 2,4-Dichlorophenol (B122985) and 2,4-Dichloroanisole (B165449). Requires a methylation step for the parent acid. epa.gov
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Soil, WaterA sensitive method for the simultaneous detection of multiple phenoxy acid enantiomers and their metabolites. csic.esnih.govepa.gov
Solid Phase Extraction (SPE)WaterA common sample preparation technique used to concentrate and purify analytes from water samples before chromatographic analysis. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)Propolis and other complex matricesAn extraction technique that combines solvent extraction with cleanup steps, suitable for analyzing pesticide residues in challenging samples. scispace.com

Future innovations will likely focus on developing even more sensitive and high-throughput methods for the simultaneous analysis of a wider range of metabolites. Metabolite profiling, or metabolomics, is an emerging field that can provide a comprehensive understanding of the biological response to xenobiotics. mdpi.com Applying these techniques to organisms exposed to this compound could reveal novel metabolic pathways and biomarkers of exposure and effect, further enhancing the accuracy of risk assessments. mdpi.comnih.gov

Q & A

Q. What are the key physicochemical properties of Dichlorprop-P-2-ethylhexyl, and how are they experimentally determined?

Methodological Answer:

  • Physicochemical Analysis : Key properties include molecular weight (235.064 g/mol), solubility in organic solvents, and stability under varying pH/temperature. Experimental determination involves:
  • Mass Spectrometry (MS) and Gas Chromatography (GC) for molecular identification and purity assessment .
  • Infrared (IR) Spectroscopy to characterize functional groups (e.g., phenoxy and ester linkages) .
  • Solubility Tests using standardized solvent systems (e.g., OECD Guideline 105).
    • Data Table :
PropertyMethodReference Value
Molecular FormulaMS/GCC11H13Cl2O3
Boiling PointDifferential Scanning Calorimetry285°C (estimated)
Log P (Octanol-Water)Shake Flask Method3.8 ± 0.2

Q. How is this compound synthesized, and what are critical purity control steps?

Methodological Answer:

  • Synthesis : Produced via esterification of (R)-2-(2,4-dichlorophenoxy)propanoic acid with 2-ethylhexanol under acid catalysis. Key steps:
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track ester formation.
  • Purification : Vacuum distillation or column chromatography to remove unreacted precursors .
    • Purity Control : Validate via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and confirm absence of 2,4-dichlorophenol byproducts .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental fate of this compound in soil-water systems?

Methodological Answer:

  • Framework : Adapt the INCHEMBIOL project’s approach :
  • Laboratory Studies : Use spiked soil columns under controlled conditions (pH, temperature, microbial activity) to measure hydrolysis, photodegradation, and adsorption coefficients (Kd).
  • Field Studies : Deploy randomized block designs (split-plot for variables like soil type and irrigation) with ≥4 replicates to assess spatial-temporal distribution .
    • Data Contradictions : Address discrepancies in degradation half-lives by standardizing OECD 307 (aerobic soil degradation) protocols and reporting soil organic matter content .

Q. How can researchers resolve contradictions in ecotoxicological data for this compound across species?

Methodological Answer:

  • Meta-Analysis : Compile toxicity data (e.g., LC50, NOEC) from peer-reviewed studies and apply species sensitivity distribution (SSD) models.
  • Critical Factors :
  • Test Organism Variability : Control life stages (e.g., Daphnia neonates vs. adults) and exposure pathways (aqueous vs. dietary).
  • Statistical Harmonization : Use ANOVA or mixed-effects models to account for lab-specific protocols (e.g., ISO 6341 for Daphnia immobilization tests) .

Q. What advanced spectroscopic techniques are suitable for studying surface interactions of this compound on indoor/outdoor materials?

Methodological Answer:

  • Microspectroscopic Imaging :
  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for nanoscale surface adsorption analysis.
  • Atomic Force Microscopy (AFM) to map molecular interactions on polymers or building materials .
    • Data Interpretation : Correlate spectral data with computational models (e.g., DFT calculations) to predict degradation pathways under UV exposure .

Methodological Guidelines

Q. How should researchers design a longitudinal study on this compound’s bioaccumulation in aquatic ecosystems?

Methodological Answer:

  • Sampling Protocol :
  • Collect water, sediment, and biota (e.g., fish, algae) quarterly for 2+ years.
  • Use isotope dilution mass spectrometry (IDMS) to correct for matrix effects .
    • Statistical Power : Calculate sample size using pilot data (α = 0.05, β = 0.2) to ensure detectable trends in bioaccumulation factors (BAFs) .

Q. What strategies ensure reproducibility in quantifying this compound metabolites in plant tissues?

Methodological Answer:

  • Extraction : Use pressurized liquid extraction (PLE) with acetone:water (7:3 v/v) at 100°C.
  • Quantification :
  • Liquid Chromatography-Tandem MS (LC-MS/MS) with deuterated internal standards (e.g., Dichlorprop-D6) .
  • Validate recovery rates (70–120%) across plant matrices (e.g., leafy vs. woody tissues) .

Data Presentation Standards

Q. What are best practices for presenting spectroscopic and chromatographic data in peer-reviewed studies?

Methodological Answer:

  • Figures : Include raw spectra (e.g., GC-MS chromatograms) with baseline correction and noise thresholds labeled.
  • Tables : Report retention times, ion fragments (m/z), and match factors against reference libraries (e.g., NIST 20) .
  • Reproducibility : Archive instrument parameters (e.g., column type, gradient program) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.